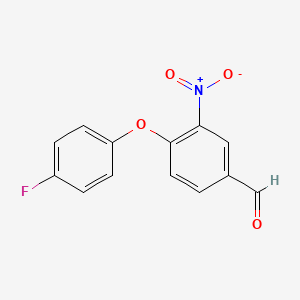

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde (4-F-3N-BAL) is an important aldehyde compound that has a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of various organic compounds and has been used extensively in the pharmaceutical and chemical industries. 4-F-3N-BAL has been studied extensively in recent years and its properties and applications have been well documented.

Applications De Recherche Scientifique

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde has been utilized in the synthesis of radiopharmaceuticals. For instance, it has been used in the no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, important for positron emission tomography (PET) imaging. These compounds were synthesized starting from nitrobenzaldehyde derivatives, indicating the role of such intermediates in introducing fluorine-18, a radioactive isotope used in PET (Chakraborty & Kilbourn, 1991). Similarly, other studies have developed new routes to aryl [18F]fluorides, showcasing the compound's utility in radiopharmaceutical chemistry (Chakraborty & Kilbourn, 1991).

Organic Synthesis and Catalysis

This compound has also found application in organic synthesis, specifically in the oxidation of substituted benzaldehydes and the synthesis of aromatic aldehydes. For example, studies have shown how nitrobenzaldehyde derivatives can be transformed through specific reactions, demonstrating the flexibility of such compounds in synthesis pathways (K. Chung et al., 2006; P. Chaurasia et al., 2014). The compound's role in facilitating the Baeyer-Villiger oxidation of benzaldehydes to phenols further illustrates its contribution to advancing organic synthesis methodologies (I. Ekaeva et al., 1995).

Antitrypanosomal Potential

Furthermore, derivatives of nitrobenzaldehyde, including complexes with thiosemicarbazone, have been studied for their potential as antitrypanosomal agents, highlighting another facet of the compound's application in scientific research (Cláudia Rodrigues et al., 2008). This suggests the compound's relevance in medicinal chemistry and drug discovery.

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Fluorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling .

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USANLFHAVKNUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

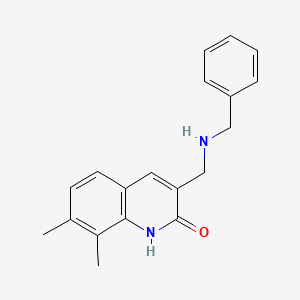

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

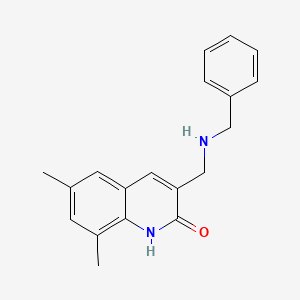

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)